4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Description
The compound 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a trisubstituted pyrazole derivative featuring a 4-chlorophenyl group at position 4, a 3-(trifluoromethyl)phenyl group at position 1, and an amine (-NH₂) at position 5 of the pyrazole ring. This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in kinase inhibition .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3/c17-12-6-4-10(5-7-12)14-9-22-23(15(14)21)13-3-1-2-11(8-13)16(18,19)20/h1-9H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOBJAPNBHULLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, also referred to by its chemical formula , is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a chlorophenyl group and a trifluoromethyl group, which contribute to its pharmacological properties.
The molecular weight of this compound is 353.72 g/mol, with the following structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H11ClF3N3 |
| IUPAC Name | This compound |
| InChI Key | HZVYFJQWQKJZOV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate pain perception by acting on opioid receptors and may influence other signaling pathways, contributing to its analgesic effects. Additionally, its structure allows for potential interactions with proteins and nucleic acids, making it a valuable probe in biological research.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines. Specifically, compounds within this class have been identified as potent inhibitors of tubulin polymerization, effectively arresting the cell cycle in the G2/M phase .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. A review of aminopyrazole-based compounds suggests that modifications in their structure can enhance their anti-inflammatory activity. The introduction of specific substituents has been linked to improved efficacy in reducing inflammation markers in vitro .
Analgesic Properties
In preclinical studies, this compound demonstrated promising analgesic effects, outperforming several standard analgesics in pain models. Its mechanism involves modulation at opioid receptors, suggesting potential for development as a therapeutic agent for pain management.
Case Studies and Research Findings
Several studies provide insights into the biological activities of pyrazole derivatives:
- Anticancer Studies : A study demonstrated that specific pyrazole derivatives exhibited over 90% inhibition of cell proliferation in various cancer cell lines, including non-small cell lung cancer and prostate cancer .
- Docking Simulations : Molecular docking studies have shown that these compounds can effectively bind to key targets such as COX-2, which is often implicated in cancer progression and inflammation .
- Safety Profiles : Research indicates that while exhibiting potent anticancer activity, certain derivatives maintain low toxicity levels towards normal fibroblast cells, highlighting their potential therapeutic index .
Comparison with Similar Compounds
Structural Modifications and Regioisomerism
Pyrazole derivatives exhibit marked differences in biological activity based on substituent positions. For instance:
- Regioisomerism Effects: Switching substituents between positions 3 and 4 in pyrazoles (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine) abolished p38α MAP kinase inhibition but conferred nanomolar-range activity against Src, B-Raf, EGFR, and VEGFR-2 kinases . This highlights the critical role of substitution patterns in target selectivity.
- Target Compound vs. The methyl analog has been studied for pharmaceutical applications but lacks detailed activity data .
Substituent Electronic and Steric Effects
- Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound enhances lipophilicity compared to fluorophenyl analogs (e.g., 1-(4-fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine). Chlorine’s larger atomic radius and stronger electron-withdrawing nature may improve membrane permeability and target binding .
- Trifluoromethyl Positioning : The 3-(trifluoromethyl)phenyl group at position 1 introduces steric hindrance and metabolic stability. In contrast, 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine places the trifluoromethyl group at position 4, altering dipole interactions and binding pocket compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
